1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea is a compound that belongs to the class of thioureas, which are organic compounds characterized by the presence of a thiocarbonyl group. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its diverse biological activities.
The compound can be synthesized through various chemical reactions, often involving the condensation of appropriate pyrazole derivatives with thiourea. It has garnered interest in scientific research for its pharmacological properties.
This compound is classified under:
The synthesis of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea consists of a pyrazole ring substituted with phenyl and p-tolyl groups, connected to a thiourea moiety.
1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea can participate in various chemical reactions, including:
Reaction mechanisms often involve the formation of intermediates that can be analyzed through spectroscopic methods to confirm the identity of products formed during these reactions.
The mechanism of action for 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea is primarily linked to its interaction with biological targets such as enzymes or receptors. It may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures often demonstrate anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications.
Relevant analyses include:
1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea is utilized in various scientific fields:
The molecular architecture of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea (C₁₇H₁₆N₄S; MW: 308.40 g/mol) exemplifies a strategic fusion of two pharmacophoric units: the 1,3,5-trisubstituted pyrazole core and the thiourea moiety [1] [3]. This hybridization creates a multifunctional scaffold where the pyrazole ring provides aromatic stabilization and hydrogen-bonding capability through its N2 ("pyridine-like") nitrogen, while the thiourea group (–NH–C(=S)–NH₂) introduces dual hydrogen-bond donor sites and a polarizable thiocarbonyl (C=S) unit [3] [7]. This configuration enables simultaneous interactions with diverse biological targets, including kinases and metalloenzymes, by forming critical hydrogen bonds and π-stacking interactions [3].
The thiourea linkage at the pyrazole's C5 position enhances aqueous solubility compared to non-thiourea analogs due to strengthened intermolecular hydrogen bonding with biological solvents [3]. This is pharmacologically significant, as evidenced by pyrazolyl-thiourea derivatives demonstrating nanomolar-range inhibition constants (e.g., 220–225 nM against human carbonic anhydrase II) in computational docking analyses [3]. The hybridization also influences tautomeric behavior; the pyrazole-thiourea bond restricts prototropic tautomerism, stabilizing a single tautomer that optimizes target binding [4].
Table 1: Biological Activities Enabled by Pyrazole-Thiourea Hybridization
Biological Target | Observed Activity | Structural Determinants |
---|---|---|
Kinases (e.g., Src, p38-MAPK) | Competitive inhibition at ATP-binding sites | Thiourea H-bond donation; pyrazole π-cation interactions |
Carbonic Anhydrase II | Zn²⁺ coordination via sulfonamide mimicry | Thiocarbonyl nucleophilicity; aryl hydrophobic packing |
Cannabinoid Receptors (CB1) | Antagonism with IC₅₀ = 3.61–5.19 nM | p-Tolyl group enhancing membrane penetration |
DNA Gyrase (Bacterial) | Intercalation and catalytic inhibition | Planar pyrazole-thiourea conformation |
The 1-phenyl and 3-p-tolyl substituents critically define the steric and electronic landscape of this hybrid scaffold. The p-tolyl group (4-methylphenyl) introduces an electron-donating methyl (–CH₃) that elevates the electron density at the pyrazole's C3 position by +0.08 e (computational analysis), enhancing nucleophilicity at the adjacent C4 position [3] [7]. This contrasts with the unsubstituted phenyl ring at N1, which maintains a neutral electronic profile but provides essential hydrophobic bulk.
Sterically, the p-tolyl group occupies ~25% more volume than phenyl due to the methyl group's rotational freedom, creating a 138° dihedral angle with the pyrazole plane that optimizes hydrophobic contacts in protein binding pockets [7]. This is evidenced in crystallographic studies of analogous pyrazolyl-thiazoles, where p-tolyl engages in anti-parallel π-stacking (interplanar distance: 3.48 Å) and CH···π interactions (2.72–2.85 Å) with aromatic residues [7]. The methyl group further acts as a metabolic stabilization site, reducing oxidative deactivation compared to p-halophenyl analogs [9].
Electronically, the asymmetric aryl substitution (phenyl vs. p-tolyl) creates a dipole moment of 4.2 D, directing the thiourea group toward solvent-exposed regions in biological targets. This asymmetry is crucial for target selectivity, as demonstrated by 10–15-fold higher affinity for CB1 over CB2 receptors in fluorophenyl analogs [3] [8].
Table 2: Electronic and Steric Impact of Aryl Substituents
Substituent Position | Group | Steric Volume (ų) | Hammett Constant (σ) | Key Interactions |
---|---|---|---|---|
N1 | Phenyl | 82.3 | 0.00 | π-Stacking; CH···O hydrogen bonding |
C3 | p-Tolyl | 103.1 | -0.17 | Hydrophobic packing; CH···π (2.85 Å) |
Thiourea | –NH–C(=S)–NH₂ | 68.9 | N/A | H-bond donation (ΔG = -3.8 kcal/mol) |
Structurally analogous compounds reveal how subtle modifications alter physicochemical and pharmacological profiles. Replacing the p-tolyl with a 4-(trifluoromethyl)phenyl group (as in 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) amplifies electron-withdrawing effects, increasing dipole moment from 4.2 D to 5.8 D and enhancing kinase inhibition but reducing solubility (log P +0.7) [9]. Conversely, 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea lacks the p-tolyl methyl group, diminishing hydrophobic binding energy by 2.3 kcal/mol in carbonic anhydrase assays [6].
The fluorinated derivative 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea exhibits altered electronic distribution, with the fluorine atom engaging in halogen bonds (distance: 3.11 Å) not possible with p-tolyl [8]. However, it shows reduced cell permeability due to increased polarity (clogP = 3.1 vs. 3.7 for the p-tolyl analog) [8] [9]. Thiourea positional isomerism also impacts activity: 3-pyrazolyl-thioureas (thiourea at C3) exhibit 3-fold lower hCA-II affinity than 5-isomers due to distorted hydrogen-bond geometry [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7